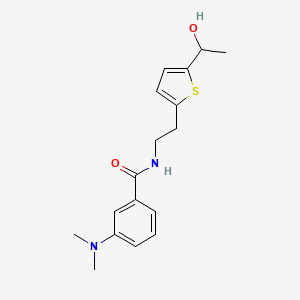

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, also known as DMXAA, is a synthetic organic compound that has been extensively researched for its potential use as an anticancer agent. This compound was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

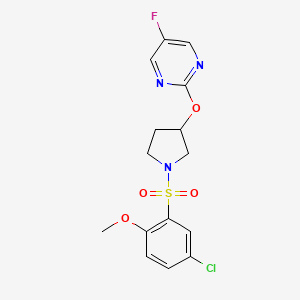

Corrosion Inhibition

A study on benzothiazole derivatives, closely related in structure to the compound of interest, demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency and stability, suggesting potential applications for similar compounds in protecting metals from corrosion (Hu et al., 2016).

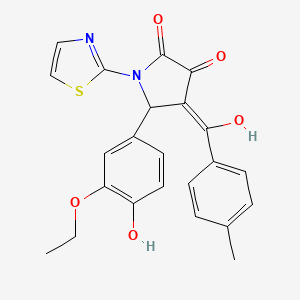

Crystal Structure Analysis

Research on a thiophene- and benzamide-containing compound, similar to the compound of interest, detailed its crystal structure through X-ray diffraction studies. The crystallographic analysis provides insights into the molecular interactions and stability of such compounds, which can be relevant for materials science and drug design (Sharma et al., 2016).

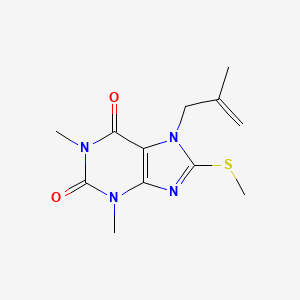

Chemical Library Generation

A ketonic Mannich base derived from 2-acetylthiophene was used to generate a diverse library of compounds through various alkylation and ring closure reactions. This highlights the versatility of thiophene-containing compounds in synthesizing structurally diverse molecules with potential pharmacological activities (Roman, 2013).

Bioactivity and Metal Complex Formation

Enaminone complexes derived from thiophene and benzamide analogues were synthesized and their bioactivity against bacteria and fungi was investigated. This research underscores the bioactive potential of such compounds and their ability to form complexes with metals, which could have implications in medicinal chemistry and antibacterial treatments (Jeragh & Elassar, 2015).

properties

IUPAC Name |

3-(dimethylamino)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-12(20)16-8-7-15(22-16)9-10-18-17(21)13-5-4-6-14(11-13)19(2)3/h4-8,11-12,20H,9-10H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZBCMXHEYFJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)

![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)